molecular formula C11H14BrNO3 B14027589 3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14027589
M. Wt: 288.14 g/mol
InChI Key: YLIOQOTYVMYFQP-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound that features a bromine atom attached to a phenyl ring, a hydroxy group, and a methoxy-methylated amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the following steps:

    Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.

    Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce the hydroxy group.

    Amidation: The hydroxylated intermediate is reacted with N-methoxy-N-methylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

    Oxidation: 3-(4-Bromophenyl)-3-oxo-N-methoxy-N-methylpropanamide.

    Reduction: this compound.

    Substitution: 3-(4-Azidophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide.

Scientific Research Applications

3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in binding to the active sites of these targets, modulating their activity and leading to the desired biological effects. The methoxy-methylated amide group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its combination of functional groups, which confer specific reactivity and stability. Its methoxy-methylated amide group distinguishes it from other brominated phenyl compounds, providing enhanced bioavailability and stability in biological systems.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

3-(4-bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C11H14BrNO3/c1-13(16-2)11(15)7-10(14)8-3-5-9(12)6-4-8/h3-6,10,14H,7H2,1-2H3

InChI Key

YLIOQOTYVMYFQP-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=CC=C(C=C1)Br)O)OC

Origin of Product

United States

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